The compound was synthesized in a laboratory setting, where its structure was derived from extensive research aimed at identifying effective Hsp90 inhibitors. Hsp90 is a chaperone protein that assists in the proper folding and stabilization of many oncogenic proteins, making it a prominent target for cancer therapy. CPUY201112 belongs to the class of small-molecule inhibitors and is classified as an antineoplastic agent due to its potential use in cancer treatment .
The synthesis of CPUY201112 involves a multi-step process that includes:
The molecular structure of CPUY201112 features a resorcinol core that facilitates its interaction with the ATP-binding site of Hsp90. Key structural characteristics include:
CPUY201112 undergoes several significant reactions within biological systems:
The mechanism through which CPUY201112 exerts its effects includes:
CPUY201112 exhibits several notable physical and chemical properties:
Relevant data on solubility and stability are critical for understanding its potential use in clinical settings.
CPUY201112 has promising applications in cancer research due to its ability to inhibit Hsp90:
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of over 200 client proteins, many of which are oncogenic drivers (e.g., HER-2, Akt, mutant p53, and BCR-ABL). These clients underpin cancer hallmarks such as unchecked proliferation, evasion of apoptosis, and metastasis [3] [6]. Tumor cells exhibit 2–4 times higher Hsp90 expression than normal cells due to heightened dependence on chaperone activity to buffer proteotoxic stress in hostile microenvironments (e.g., hypoxia, nutrient deprivation) [5] [6]. Consequently, Hsp90 inhibition simultaneously disrupts multiple cancer-promoting pathways by triggering client protein degradation via the ubiquitin-proteasome system [1] [9].
First-generation Hsp90 inhibitors (e.g., geldanamycin and radicicol) faced limitations including hepatotoxicity, poor solubility, and low bioavailability [1] [9]. Semi-synthetic derivatives like 17-AAG and 17-DMAG entered clinical trials but encountered challenges:
CPUY201112 emerged from a fragment-based design strategy using Rapid Overlay of Chemical Structures (ROCS) virtual screening. The clinical compound AT-13387 (resorcinol core) served as the structural template. Screening the Topscience database identified 11 initial hits, which underwent optimization via docking simulations and medicinal chemistry. CPUY201112, featuring a radicicol-derived scaffold, was prioritized due to its low molecular weight (324.17 Da) and high binding affinity for Hsp90 (Kd = 27 ± 2.3 nM) [1] [2].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: